

# Application Notes and Protocols: Nickel Carbonate in Heterogeneous Catalysis

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## Compound of Interest

Compound Name: Nickel carbonate

Cat. No.: B1211379

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## Introduction

**Nickel carbonate** ( $\text{NiCO}_3$ ) and its basic forms (e.g.,  $\text{NiCO}_3 \cdot 2\text{Ni(OH)}_2 \cdot 4\text{H}_2\text{O}$ ) are versatile and cost-effective precursors for the synthesis of highly active nickel-based heterogeneous catalysts.<sup>[1][2][3]</sup> The thermal decomposition of **nickel carbonate** yields nickel oxide (NiO), which can be subsequently reduced to metallic nickel, forming the active sites for a variety of catalytic transformations.<sup>[4]</sup> The properties of the final catalyst, including particle size, dispersion, and metal-support interactions, are influenced by the synthesis method of the initial **nickel carbonate**.<sup>[5]</sup> This document provides detailed application notes and experimental protocols for the use of **nickel carbonate** in key areas of heterogeneous catalysis, including electrocatalysis and gas-phase reactions.

## Key Applications and Experimental Protocols

### Electrocatalysis

**Nickel carbonate**-derived materials have emerged as promising electrocatalysts for energy-related applications, such as water splitting (oxygen evolution reaction), urea oxidation, and methanol oxidation.<sup>[6][7][8]</sup> The amorphous nature of some **nickel carbonate**-based catalysts is often cited as a reason for their enhanced electrocatalytic performance, attributed to a higher number of unsaturated coordination sites.<sup>[6]</sup>

Amorphous **nickel carbonate** has demonstrated high activity and stability for the oxygen evolution reaction, a critical step in water splitting for hydrogen production.[6][9]

#### Experimental Protocol: Synthesis of Amorphous **Nickel Carbonate** for OER[6]

- Preparation of Precursor Solution: Dissolve nickel(II) nitrate hexahydrate ( $\text{Ni}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$ ) and sodium carbonate ( $\text{Na}_2\text{CO}_3$ ) in deionized water.
- Evaporation-Induced Precipitation: Heat the precursor solution at 60°C to induce evaporation and precipitation of the amorphous **nickel carbonate**.
- Washing and Drying: The resulting precipitate is washed thoroughly with deionized water and ethanol, followed by drying under vacuum.
- Electrode Preparation: The synthesized catalyst powder is dispersed in a solution of Nafion and isopropanol to form an ink, which is then drop-casted onto a glassy carbon electrode and dried.

#### Performance Data for **Nickel Carbonate**-Based OER Catalysts

Catalyst	Electrolyte	Overpotential at 10 mA/cm <sup>2</sup> (mV)	Tafel Slope (mV/dec)	Stability	Reference
Amorphous Nickel Carbonate	1.0 M KOH	350	60	Stable for 10,000 s	[6]
Amorphous $\text{NiCO}_3$ Nanowire Array on Ni Foam	1.0 M $\text{KHCO}_3$	395	230	Stable for 60 h	[9]

Nickel-based materials are effective for the electro-oxidation of urea, which has applications in wastewater treatment and hydrogen production from urea-rich wastewater.[8][10] Amorphous

nickel oxide derived from **nickel carbonate** precursors has shown excellent activity.[11]

Experimental Protocol: Electrochemical Evaluation of Urea Oxidation[11][12]

- Electrolyte Preparation: Prepare a solution of 1.0 M KOH and 0.5 M urea in deionized water.
- Electrochemical Cell: Use a standard three-electrode setup with the **nickel carbonate**-based material as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.
- Cyclic Voltammetry (CV): Perform CV scans in the prepared electrolyte to evaluate the catalytic activity.
- Chronoamperometry: Assess the long-term stability of the catalyst by holding the electrode at a constant potential and monitoring the current density over time.

Performance Data for Nickel-Based UOR Catalysts

Catalyst	Electrolyte	Potential at 10 mA/cm <sup>2</sup> (V vs. RHE)	Current Density at a specific potential	Stability	Reference
Amorphous NiOx/NF	1.0 M KOH + 0.5 M Urea	1.256	100 mA/cm <sup>2</sup> at 1.3 V vs. RHE	Decent durability at 100 mA/cm <sup>2</sup>	[11]
Amorphous Co-NiB@NF	1.0 M KOH + 0.33 M Urea	1.29	100 mA/cm <sup>2</sup> at 1.41 V vs. RHE	83% current retention after 10 h	[12][13]

**Nickel carbonate** can be electrochemically deposited on electrode surfaces to create active catalysts for methanol oxidation, a key reaction in direct methanol fuel cells.[7]

Experimental Protocol: Electrochemical Deposition and Evaluation of Ni<sub>2</sub>(CO<sub>3</sub>)<sub>3</sub> for MOR[7]

- Electrochemical Deposition: Deposit **nickel carbonate** on a platinum or palladium electrode surface by chronoamperometry from a solution containing nickel sulfate and sodium

bicarbonate.

- Electrolyte for MOR: Prepare an electrolyte solution of 0.1 M KOH containing 1.0 M methanol.
- Electrochemical Measurements: Use cyclic voltammetry and chronoamperometry to study the methanol oxidation reaction on the modified electrode.

Performance Data for  $\text{Ni}_2(\text{CO}_3)_3/\text{Pt}$  Catalyst in MOR

Catalyst	Electrolyte	Anodic Peak Current Density (mA/cm <sup>2</sup> )	Anodic Peak Potential (V vs. NHE)	Reference
$\text{Ni}_2(\text{CO}_3)_3/\text{Pt}$	0.1 M KOH + 1.0 M MeOH	19.8	0.08	[7]

## Dry Reforming of Methane (DRM)

Nickel-based catalysts are widely studied for the dry reforming of methane (DRM), a process that converts two major greenhouse gases, methane ( $\text{CH}_4$ ) and carbon dioxide ( $\text{CO}_2$ ), into valuable syngas ( $\text{H}_2$  and  $\text{CO}$ ).<sup>[14][15]</sup> **Nickel carbonate** is a common precursor for preparing these catalysts, which are typically supported on metal oxides like  $\text{Al}_2\text{O}_3$ ,  $\text{CeO}_2$ , or  $\text{SiO}_2$ .<sup>[16][17]</sup>

Experimental Protocol: Dry Reforming of Methane<sup>[17][18]</sup>

- Catalyst Preparation: Prepare the supported nickel catalyst by impregnating a support (e.g.,  $\gamma\text{-Al}_2\text{O}_3$ ) with a solution of nickel nitrate, followed by calcination. The active nickel species can also be formed from a **nickel carbonate** precursor.
- Catalyst Activation: Reduce the catalyst in a stream of hydrogen at a high temperature (e.g., 700-800°C) prior to the reaction.
- Reaction Setup: Pack the catalyst in a fixed-bed tubular reactor.
- Reaction Conditions: Feed a mixture of  $\text{CH}_4$  and  $\text{CO}_2$  (typically a 1:1 ratio) through the reactor at a high temperature (e.g., 700-850°C) and atmospheric pressure.<sup>[14][15]</sup>

- Product Analysis: Analyze the composition of the effluent gas using a gas chromatograph (GC) to determine the conversion of reactants and the selectivity of products.

#### Performance Data for Nickel-Based DRM Catalysts

Catalyst	Support	Temperature (°C)	CH <sub>4</sub> Conversion (%)	CO <sub>2</sub> Conversion (%)	H <sub>2</sub> /CO Ratio	Reference
Ni	CeO <sub>2</sub>	700	~99	~99	Low	[16]
20 wt.% Ni	WC	800	98	90	~0.8	[19]
Ni Single-Atom	HAP	750	>80	>90	~1.0	[1]

## Hydrogenation Reactions

Nickel catalysts derived from **nickel carbonate** are effective for the hydrogenation of various organic compounds, including nitroaromatics and unsaturated fatty acids.[3][4] The finely divided nickel particles obtained after reduction of the carbonate precursor exhibit high activity. [5]

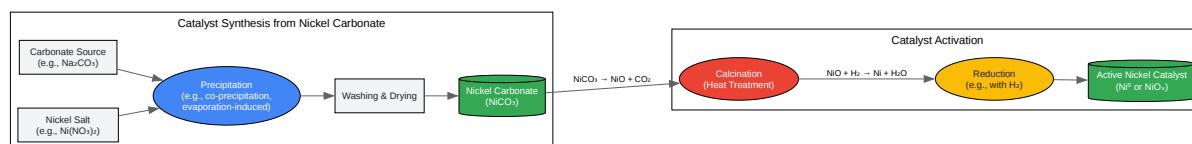
#### Experimental Protocol: Liquid-Phase Hydrogenation of Nitrobenzene[3]

- Catalyst Preparation: Synthesize the nickel catalyst on a suitable support (e.g., carbon-mineral support) using nickel nitrate or formate as a precursor.
- Reaction Setup: Carry out the reaction in a high-pressure autoclave.
- Reaction Conditions: Charge the reactor with the catalyst, nitrobenzene, a solvent (e.g., ethanol), and pressurize with hydrogen (e.g., 2 MPa). Heat the mixture to the desired temperature (e.g., 90°C) with stirring.
- Product Analysis: Monitor the progress of the reaction by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

#### Performance Data for Nickel-Catalyzed Nitrobenzene Hydrogenation

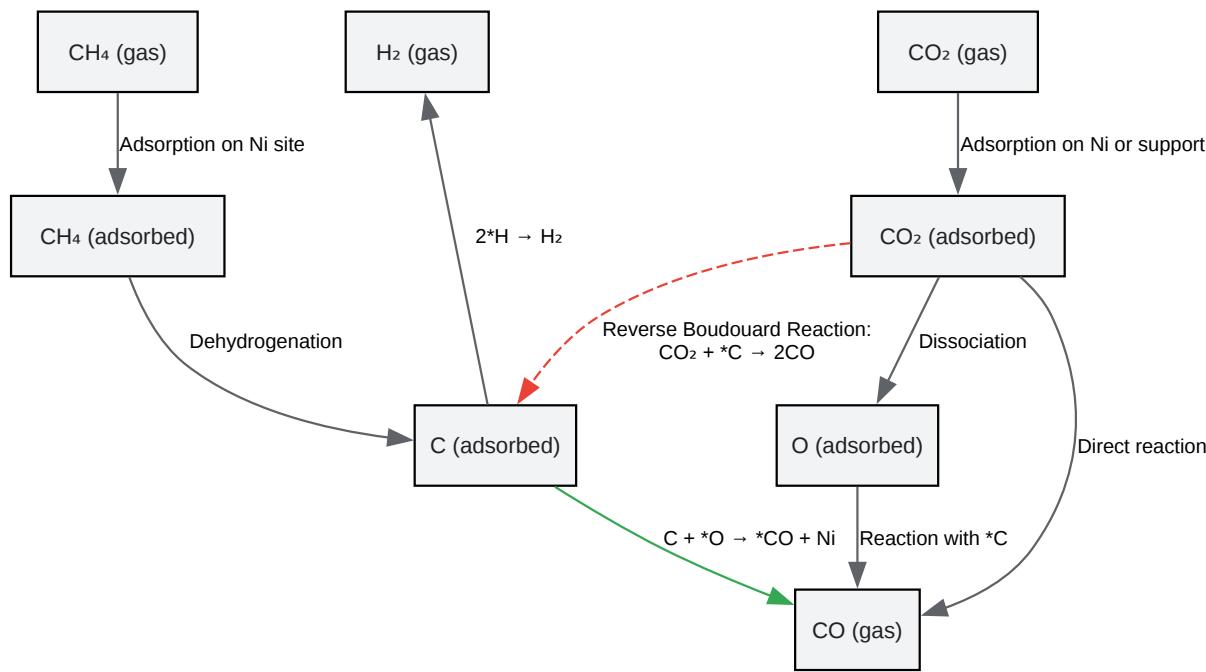
Catalyst Precursor	Support	Temperatur e (°C)	H <sub>2</sub> Pressure (MPa)	Nitrobenzen e Conversion (%) (after 1 h)	Reference
Nickel Nitrate	CM-M	90	2	65	[3]
Nickel Formate	CM-M	90	2	51	[3]

## Visualizations

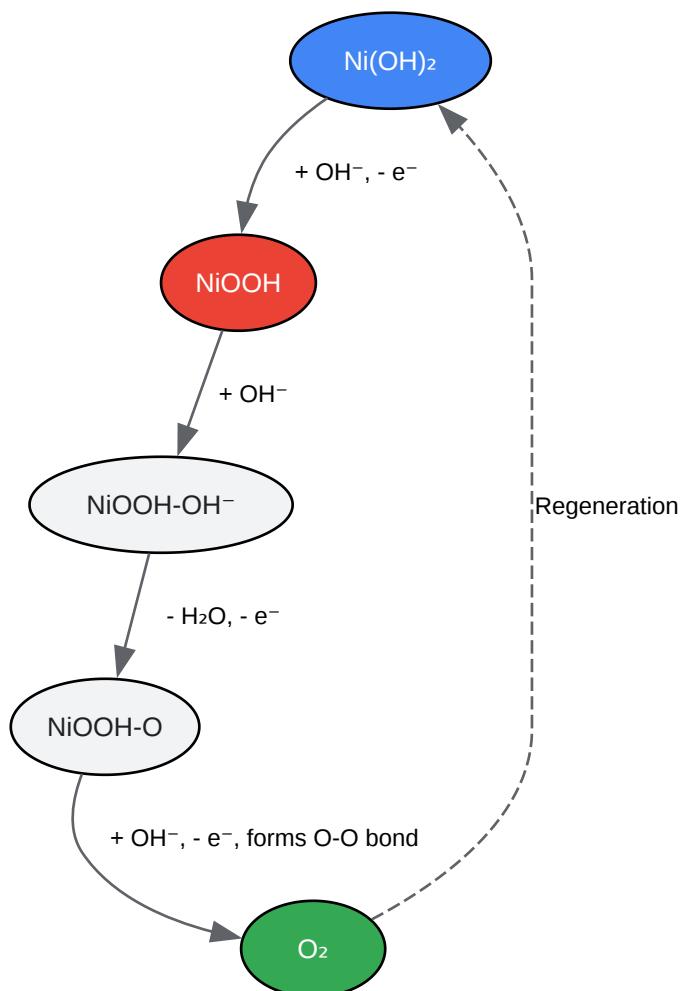


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Caption: General workflow for the synthesis and activation of nickel catalysts from a **nickel carbonate** precursor.

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Caption: Proposed reaction mechanism for the dry reforming of methane over a nickel-based catalyst.



Proposed Mechanism for Oxygen Evolution Reaction on Nickel-Based Catalysts

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Caption: Simplified proposed mechanism for the Oxygen Evolution Reaction (OER) on a nickel-based electrocatalyst surface in alkaline media.

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- To cite this document: BenchChem. [Application Notes and Protocols: Nickel Carbonate in Heterogeneous Catalysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1211379#nickel-carbonate-in-heterogeneous-catalysis>]

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